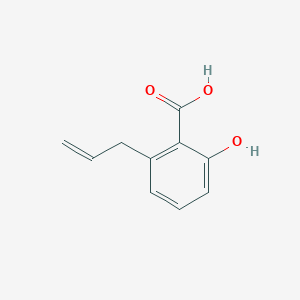

Benzoic acid, 2-hydroxy-6-(2-propenyl)-

Description

Properties

CAS No. |

312962-10-0 |

|---|---|

Molecular Formula |

C10H10O3 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

2-hydroxy-6-prop-2-enylbenzoic acid |

InChI |

InChI=1S/C10H10O3/c1-2-4-7-5-3-6-8(11)9(7)10(12)13/h2-3,5-6,11H,1,4H2,(H,12,13) |

InChI Key |

LRAUQPFWZVNLMD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chlorination of 2,6-Dichlorobenzaldehyde

2,6-Dichlorobenzaldehyde undergoes chlorination in dichloroethane or chlorobenzene at 50–150°C using chlorine gas, yielding 2,6-dichlorobenzoyl chloride. This intermediate is hydrolyzed to 2,6-dichlorobenzoic acid.

Alkylation Strategies

Direct alkylation of 2-hydroxybenzoic acid (salicylic acid) offers a straightforward pathway but requires precise regiocontrol:

Protection-Deprotection Sequences

- Carboxylic Acid Protection : Methyl or ethyl ester formation to prevent side reactions.

- Hydroxyl Group Protection : Using silyl ethers (e.g., TBSCl) to block position 2.

- Friedel-Crafts Alkylation : Employing allyl bromide and Lewis acids (AlCl₃) to introduce propenyl at position 6.

Yields are moderate (~40–60%), with competing ortho/para substitution necessitating rigorous purification.

Transition Metal-Catalyzed Coupling Reactions

Palladium-mediated reactions enable precise propenyl installation:

Heck Coupling

6-Bromo-2-hydroxybenzoic acid reacts with allyl alcohol under Heck conditions (Pd(OAc)₂, PPh₃, K₂CO₃) to form the propenyl derivative. Optimal temperatures range from 80–120°C, with yields reaching 70%.

Suzuki-Miyaura Coupling

A boronic ester at position 6 couples with allyl halides. This method benefits from commercial availability of boronic acids but requires halogenation of the parent benzoic acid.

Thermal Rearrangement Approaches

Patent CN106397283A describes a Claisen-like rearrangement of 4,4'-diallyl diphenyl sulfone to form propenylphenol derivatives. Adapting this:

Allyl Ether Formation

2,6-Dihydroxybenzoic acid is converted to its diallyl ether using allyl bromide and K₂CO₃.

Thermal Rearrangement

Heating the diallyl ether at 195–210°C in the presence of heterocyclic amines (e.g., pyridine) induces-sigmatropic rearrangement, yielding the propenyl product. This method achieves >85% purity but requires high-temperature tolerance.

Comparative Analysis of Methods

| Method | Yield | Selectivity | Cost | Scalability |

|---|---|---|---|---|

| Chlorination-Hydrolysis | 60–70% | Moderate | Low | High |

| Alkylation | 40–60% | Low | Medium | Moderate |

| Heck Coupling | 65–75% | High | High | Low |

| Thermal Rearrangement | 70–85% | High | Medium | High |

The thermal rearrangement route offers the best balance of yield and scalability, while chlorination-hydrolysis is cost-effective for industrial applications.

Experimental Optimization and Challenges

Reaction Temperature

Alkaline hydrolysis in patent CN109096086A proceeds optimally at 100–220°C. Exceeding 220°C promotes decarboxylation, reducing yields.

Catalyst Selection

Palladium catalysts (e.g., Pd/C) improve coupling efficiency but require rigorous exclusion of oxygen.

Byproduct Management

Unreacted allyl halides and oligomers necessitate silica gel chromatography or distillation.

Comparison with Similar Compounds

Anacardic Acids (e.g., 2-Hydroxy-6-pentadecadienylbenzoic Acid)

Structural Differences :

Functional Implications :

- Lipophilicity : The longer alkenyl chain in anacardic acids enhances lipid solubility, facilitating interactions with microbial membranes and contributing to their antimicrobial activity .

- Bioactivity : Anacardic acids exhibit potent antimicrobial, anti-acne, and anti-inflammatory properties. The shorter allyl chain in the target compound may reduce membrane disruption efficacy but could improve synthetic yield and stability .

Salicylic Acid (2-Hydroxybenzoic Acid)

Structural Differences :

Functional Implications :

- Acidity : The absence of the electron-donating allyl group in salicylic acid results in stronger acidity (pKa ~2.98) compared to the target compound, where the allyl group may slightly decrease acidity.

- Applications: Salicylic acid is widely used in dermatology for its keratolytic and anti-inflammatory effects.

4-Hydroxybenzoic Acid and Parabens

Structural Differences :

Functional Implications :

Methyl 2-Methoxy-6-pentadecylbenzoate

Structural Differences :

Functional Implications :

- Stability: The methoxy group enhances stability against oxidation compared to phenolic hydroxyl groups.

Data Tables

Table 1: Structural and Functional Comparison

Q & A

What analytical techniques are recommended for confirming the structural identity of 2-hydroxy-6-(2-propenyl)benzoic acid, and how can spectral discrepancies be resolved?

Basic Research Focus

To confirm the structure, researchers should employ a combination of high-resolution mass spectrometry (HR-MS) for molecular formula validation and NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) to assign substituent positions. For example, the propenyl group’s double-bond geometry can be determined using NOESY/ROESY experiments. Cross-referencing experimental data with databases like NIST Chemistry WebBook is critical. Discrepancies in spectral peaks (e.g., chemical shift variations) may arise from solvent effects or impurities; repeating analyses under standardized conditions (e.g., deuterated solvents, calibrated instruments) and comparing with synthetic analogs (e.g., anacardic acid derivatives ) can resolve conflicts.

How can LC-MS be optimized for quantifying 2-hydroxy-6-(2-propenyl)benzoic acid in complex biological matrices?

Basic Research Focus

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is ideal. Key parameters:

- Ionization mode : Electrospray ionization (ESI) in negative mode ([M-H]⁻ at m/z 205.1).

- Collision energy : Optimized to maximize fragmentation (e.g., dominant fragments at m/z 161 [loss of COOH] and 121 [aromatic ring cleavage]).

- Matrix effects : Mitigate using internal standards (e.g., deuterated benzoic acid) and solid-phase extraction (SPE) for sample cleanup .

Validation should include spike-recovery tests (>90% recovery) and calibration curves (R² >0.99) across physiologically relevant concentrations (0.1–100 µM).

What strategies improve regioselectivity and yield in the synthesis of 2-hydroxy-6-(2-propenyl)benzoic acid via Friedel-Crafts alkylation?

Advanced Research Focus

The propenyl group can be introduced via Friedel-Crafts alkylation of salicylic acid derivatives. Key optimizations:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ (10 mol%) enhance electrophilic substitution at the para position relative to the hydroxyl group.

- Solvent system : Use dichloromethane (DCM) or nitrobenzene to stabilize carbocation intermediates.

- Temperature : Moderate heating (50–60°C) minimizes side reactions (e.g., polymerization of propenyl groups).

Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and validate purity by HPLC (>98%) .

How do structural modifications (e.g., propenyl chain length/geometry) influence the antimicrobial activity of 2-hydroxy-6-(2-propenyl)benzoic acid?

Advanced Research Focus

The antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli correlates with the hydrophobicity and double-bond configuration of the propenyl group. For example:

What metabolic pathways are implicated in the biosynthesis of 2-hydroxy-6-(2-propenyl)benzoic acid in natural sources?

Advanced Research Focus

In plants like Anacardium occidentale (cashew), this compound is synthesized via the shikimate pathway :

Cinnamic acid → β-oxidation to generate benzoyl-CoA.

Polyketide synthase (PKS) -mediated addition of a propenyl unit from malonyl-CoA.

Hydroxylation at C2 via cytochrome P450 enzymes (CYP450).

Isotopic labeling (¹³C-glucose) and gene knockout studies in model organisms (e.g., Arabidopsis) can validate these steps . Comparative metabolomics of wild-type vs. mutant strains may reveal rate-limiting enzymatic steps.

How can computational methods (e.g., DFT) predict the stability and reactivity of 2-hydroxy-6-(2-propenyl)benzoic acid under varying pH conditions?

Advanced Research Focus

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict:

- Acid dissociation constants (pKa) : The hydroxyl group (C2) has a pKa ≈ 3.1, while the carboxylic acid (C1) pKa ≈ 4.2, indicating deprotonation in physiological environments.

- Reactivity : The propenyl group’s HOMO-LUMO gap (~5.2 eV) suggests susceptibility to electrophilic attack, which aligns with experimental observations of Michael adduct formation in alkaline conditions .

MD simulations can further model interactions with biological targets (e.g., bacterial enoyl-ACP reductase), guiding rational drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.